2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine
Overview
Description
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine is a chemical compound with the molecular formula C15H25N3. It is known for its applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Mechanism of Action
Target of action
The compound contains a phenylpiperazine moiety, which is a common structural motif in various pharmaceutical agents. Phenylpiperazines often interact with the serotonergic system in the brain, particularly serotonin receptors .
Biochemical pathways
Given its potential interaction with the serotonergic system, it could influence mood, cognition, and other neurological functions .
Result of action
If it does interact with the serotonergic system, it could potentially influence mood and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine typically involves the reaction of 4-phenylpiperazine with 2-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-(4-phenylpiperazin-1-yl)butan-2-amine: A similar compound with a slightly different structure.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
Uniqueness
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with central nervous system receptors makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-15(2,16)8-9-17-10-12-18(13-11-17)14-6-4-3-5-7-14/h3-7H,8-13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXJQMXQYFBOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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